N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide
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Overview
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide: is a chemical compound known for its unique properties and potential applications in various scientific research areas. This compound is characterized by the presence of a sulfonamide group, a methoxy group, and a thiophene ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide typically involves the following steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative, which is achieved through the reaction of 5-methylthiophene with appropriate reagents under controlled conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with the thiophene derivative.
Formation of the Sulfonamide Group: The final step involves the formation of the sulfonamide group by reacting the intermediate product with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The methoxy and thiophene groups may also contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
- N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbutanamide
Uniqueness
Compared to similar compounds, N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S2/c1-9(2)8-18(14,15)13-7-11(16-4)12-6-5-10(3)17-12/h5-6,9,11,13H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYVMDZGBJKTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)CC(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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